2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
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Overview
Description
2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include aniline derivatives, sulfur-containing compounds, and fluorinated aromatic compounds .
Chemical Reactions Analysis
2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring or other functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone include other quinazoline derivatives, such as:
Gefitinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
These compounds share structural similarities with this compound but differ in their specific substituents and biological activities, highlighting the uniqueness of each compound in terms of their therapeutic potential and applications.
Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c1-30-18-11-17(12-19(13-18)31-2)26-23-20-5-3-4-6-21(20)27-24(28-23)32-14-22(29)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBUPKLUBNBNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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